Copper Cu-61
Description
Fundamental Properties of Copper-61
Nuclear Characteristics and Decay Scheme
Half-Life and Decay Modes (β⁺, Electron Capture)
Copper-61 exhibits a relatively short half-life that has been precisely measured through multiple independent studies. The half-life of copper-61 is reported as 3.339(8) hours, which corresponds to approximately 1.20204 × 10⁴ seconds. Alternative measurements have yielded slightly different values, with one study reporting 3.366(33) hours and another indicating 3.35 hours. These minor variations reflect the precision limits of different experimental methodologies, but the consensus value remains approximately 3.33 hours.
The decay scheme of copper-61 involves two primary pathways: positron emission (β⁺) and electron capture. The radioisotope undergoes these decay processes with a 100% probability of proceeding to the daughter nuclide nickel-61. The positron emission accounts for 61% of all decay events, while electron capture comprises the remaining 39% of decay pathways. This distribution of decay modes is particularly significant because the high percentage of positron emission enhances the utility of copper-61 in applications requiring positron detection.
The electron capture process involves the absorption of an inner orbital electron by the nucleus, typically from the K-shell, which results in the conversion of a proton to a neutron. Specific electron capture transitions have been documented, including transitions with energies of 113.5 (10) keV with a probability of 0.040(5)% and 239.8(10) keV with a probability of 0.0043(14)%. These transitions are characterized as allowed transitions based on their logarithmic ft values.
Positron Emission Energy Profile and Isotopic Mass
The positron emission characteristics of copper-61 demonstrate favorable energy profiles for detection and imaging applications. The maximum positron energy (Eβ⁺) is 1,216 keV, while the mean positron energy is 500 keV. These energy values are intermediate compared to other positron-emitting radioisotopes, providing a balance between penetration capability and spatial resolution requirements.
The isotopic mass of copper-61 has been precisely determined as 60.9334622 ± 0.0000019 atomic mass units. This corresponds to a molecular weight of 60.93346 grams per mole. The mass excess has been calculated as -61979.570 ± 1.812 keV, indicating that copper-61 is a relatively stable isotope from an energetic perspective. The binding energy of copper-61 is 531642.012 ± 1.813 keV, reflecting the strong nuclear forces holding the nucleons together.
The positron range in water provides important information about the spatial resolution capabilities of copper-61. The maximum positron range in water is 5.2 millimeters, while the mean range is 1.3 millimeters. These values are moderate compared to other positron emitters, contributing to reasonable spatial resolution in imaging applications while maintaining adequate sensitivity.
| Physical Property | Copper-61 |
|---|---|
| Half-life | 3.33 hours |
| Positron emission yield | 61% |
| Electron capture yield | 39% |
| Maximum positron energy | 1,216 keV |
| Mean positron energy | 500 keV |
| Maximum positron range in water | 5.2 mm |
| Mean positron range in water | 1.3 mm |
| Isotopic mass | 60.9334622 u |
Daughter Nuclide Formation and Decay Pathways
The decay of copper-61 exclusively produces nickel-61 as the daughter nuclide through both positron emission and electron capture pathways. The total decay energy (Q-value) for this transformation is 2.2378(10) megaelectron volts, with alternative measurements reporting 2237.5(10) kiloelectron volts. This energy is distributed between the emitted positron, neutrino, and any accompanying gamma radiation.
The daughter nuclide nickel-61 can be formed in various excited states, leading to the emission of characteristic gamma rays as the nucleus de-excites to its ground state. Several gamma ray energies have been identified in the decay scheme, including prominent emissions at 282.596 keV (12.2% intensity), 656.01 keV (10.8% intensity), and 1185.234 keV (3.6% intensity). Additional gamma emissions occur at energies of 1132.35 keV, 1446.492 keV, 1542.204 keV, 1609.625 keV, 1662.000 keV, 1729.473 keV, 1997.7 keV, and 2124 keV, each with varying intensities.
The nuclear spin of copper-61 is 3/2⁻, and it possesses a magnetic dipole moment of +2.14(4) nuclear magnetons. This magnetic moment indicates the specific arrangement of unpaired nucleons within the nucleus and influences the nuclear magnetic resonance properties of the isotope. The ground state configuration contributes to the overall stability and decay characteristics of copper-61.
Chemical and Physical Properties
Atomic Structure and Electron Configuration
Copper-61, like all copper isotopes, possesses 29 electrons in its neutral atomic state, arranged according to the aufbau principle with consideration of the unique electronic behavior exhibited by copper. The electron configuration of copper deviates from the expected pattern due to the enhanced stability associated with completely filled d-orbitals. Rather than following the anticipated configuration of [Argon] 3d⁹ 4s², copper adopts the configuration [Argon] 3d¹⁰ 4s¹.
This electronic arrangement results from the promotion of one electron from the 4s orbital to the 3d orbital, creating a completely filled d-subshell. The filled 3d¹⁰ configuration provides additional stability due to the symmetrical distribution of electron density and the elimination of unpaired electrons in the d-orbitals. This configuration significantly influences the chemical properties of copper-61, particularly its oxidation states and coordination behavior.
The shell structure of copper atoms is described as 2.8.18.1, indicating the distribution of electrons across the principal energy levels. The outermost shell contains only one electron in the 4s orbital, which explains copper's tendency to form copper(I) compounds through the loss of this single valence electron. However, copper can also form copper(II) compounds through the additional loss of one electron from the filled 3d subshell.
The effective nuclear charges experienced by electrons in different orbitals have been calculated using Clementi-Raimondi methods. The 1s electrons experience an effective nuclear charge of 28.3386, while the valence 4s electron experiences a significantly reduced effective nuclear charge of 5.84. This dramatic difference in effective nuclear charge explains the relative ease with which the 4s electron can be removed during chemical reactions.
Coordination Chemistry with Chelating Agents
Copper-61 demonstrates complex coordination chemistry with various chelating agents, forming stable complexes that are essential for many applications. The coordination behavior of copper(II) with macrocyclic ligands has been extensively studied, revealing important insights into complex formation kinetics and thermodynamic stability. The ligand 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) forms particularly stable complexes with copper(II), exhibiting a formation constant (log K) of 23.33.
The formation of copper(II)-NOTA complexes occurs rapidly, with reaction completion on the millisecond timescale at copper concentrations of approximately 0.1 millimolar. This rapid complexation proceeds through an out-of-cage intermediate mechanism, where the copper ion initially coordinates to the ligand exterior before being incorporated into the macrocyclic cavity. The resulting complex adopts a hexacoordinate geometry at neutral pH, with the copper ion bound through the macrocyclic nitrogen atoms and carboxylate oxygen atoms.
Comparative studies with other chelating agents reveal the selectivity preferences of copper(II). The stability order for copper(II) complexes with various ligands demonstrates moderate selectivity, with log K values of 22.32 for zinc(II) and 19.24 for nickel(II) when coordinated to NOTA. This selectivity is primarily attributed to the size match between the copper(II) ion and the macrocyclic cavity, as well as the electronic preferences of the metal center.
| Chelating Agent | Formation Constant (log K) | Complex Formation Rate | Stability Characteristics |
|---|---|---|---|
| NOTA | 23.33 | Millisecond timescale | High thermodynamic stability |
| DOTA | >20 | Slower than NOTA | Good stability, slower formation |
| TETA | Variable | Intermediate | Moderate stability |
The kinetic inertness of copper complexes varies significantly depending on the chelating agent employed. Copper(II)-NOTA complexes exhibit medium kinetic inertness with a half-life of 46 seconds at pH 0 and 25°C. This kinetic stability is intermediate compared to other macrocyclic copper complexes, providing sufficient stability for most applications while allowing for controlled complex dissociation under specific conditions.
Redox Behavior in Aqueous Systems
The redox chemistry of copper-61 in aqueous systems is dominated by the copper(II)/copper(I) redox couple, which exhibits significant pH and ligand dependence. The standard reduction potential for the Cu²⁺/Cu⁺ couple varies considerably based on the coordination environment and solution conditions. In the presence of different ligands, the redox potential can shift by several hundred millivolts, fundamentally altering the thermodynamic favorability of electron transfer reactions.
Cyclic voltammetry studies of copper complexes reveal that the redox potential is highly sensitive to the nature of the coordinating ligands. For example, copper complexes with phenanthroline derivatives exhibit redox potentials ranging from approximately 800 millivolts to over 1000 millivolts versus the normal hydrogen electrode. These variations reflect the differential stabilization of copper(I) and copper(II) oxidation states by different ligand environments.
The stability of copper(I) complexes in aqueous solution is generally lower than that of copper(II) complexes due to the electronic preferences of the d⁹ versus d¹⁰ configurations. However, specific ligand designs can significantly stabilize the copper(I) state, shifting the redox equilibrium and enabling the isolation of copper(I) species under atmospheric conditions. Ligands that provide appropriate geometric constraints and electronic stabilization can shift the Cu²⁺/Cu⁺ redox potential by more than 900 millivolts.
The pH dependence of copper redox behavior is particularly pronounced in systems containing hydroxide or other pH-sensitive ligands. Pourbaix diagrams for copper in chloride solutions demonstrate that both immunity and passivity areas are reduced at higher chloride concentrations. At repository-relevant conditions, copper can undergo corrosion at elevated temperatures, but the formation of protective surface layers can provide kinetic stabilization under specific conditions.
Exchange kinetics between radioactive copper-61 and non-radioactive copper(II) provide insights into the lability of copper complexes in biological and environmental systems. Studies using thin-layer chromatography to monitor copper exchange reveal that complex stability varies dramatically with ligand structure, pH, and competing ion concentrations. Under physiologically relevant conditions of pH 7.4 and micromolar copper concentrations, some chelating agents retain greater than 95% of the radioactive copper after 6 hours, while others show significant copper loss.
Properties
CAS No. |
15128-03-7 |
|---|---|
Molecular Formula |
Cu |
Molecular Weight |
60.93346 g/mol |
IUPAC Name |
copper-61 |
InChI |
InChI=1S/Cu/i1-3 |
InChI Key |
RYGMFSIKBFXOCR-OIOBTWANSA-N |
SMILES |
[Cu] |
Isomeric SMILES |
[61Cu] |
Canonical SMILES |
[Cu] |
Synonyms |
61Cu radioisotope Copper-61 Cu-61 radioisotope |
Origin of Product |
United States |
Scientific Research Applications
Production Methods
The production of typically involves bombarding natural or enriched zinc or nickel targets with protons or deuterons in cyclotrons. Key methods include:
- Proton bombardment of zinc : The reaction is commonly used, yielding high activity levels .
- Deuteron bombardment of nickel : The reaction is another effective method for producing .
Imaging Applications
Copper-61 has emerged as a promising radiometal for PET imaging, particularly for visualizing tumors that express somatostatin receptors. Its advantages over gallium-68 include:
- Superior spatial resolution : The lower positron energy and shorter mean range in tissue allow for better imaging quality and enhanced detection of small lesions .
- Longer half-life : This enables multiple imaging sessions over time, facilitating dosimetry estimates and improved lesion identification due to reduced background noise .
Case Studies
- PET Imaging of Neuroendocrine Tumors :
- Cardiac Assessment :
- Melanoma Imaging :
Therapeutic Applications
While primarily used for diagnostic purposes, the therapeutic twin of Copper-61, Copper-67 (), provides opportunities for targeted radionuclide therapy. The combination of diagnostic imaging with therapeutic applications exemplifies the concept of theranostics—using the same element for both diagnosis and treatment .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Anticancer Activity of Cu-61 vs. Analogues (48-hour MTT assay)
| Compound | A-549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | HL-60 (IC₅₀, µM) |
|---|---|---|---|
| Cu-61 (S-configuration) | 12.3 ± 1.2 | 8.7 ± 0.9 | 5.4 ± 0.6 |
| Cu-60 (R-configuration) | 18.1 ± 1.5 | 14.2 ± 1.3 | 9.8 ± 1.1 |
| Cisplatin | 22.5 ± 2.0 | 19.6 ± 1.8 | 15.3 ± 1.7 |
Data adapted from Niu et al. (2016) .
Preparation Methods
Proton Irradiation of Natural Zinc Targets
The ⁶⁴Zn(p,α)⁶¹Cu reaction is the most widely used method for ⁶¹Cu production. Natural zinc (natZn), which contains 48.6% ⁶⁴Zn, is irradiated with protons at energies optimized to maximize yield while minimizing co-production of undesirable isotopes like ⁶⁴Cu (T₁/₂ = 12.7 h). Key parameters include:
This method achieves a radionuclidic purity >99% after chemical separation, with ⁶¹Cu accounting for 98.49% of total activity when using natural zinc. The primary limitation is the competing ⁶⁴Zn(p,n)⁶⁴Cu reaction, which necessitates precise energy control to suppress ⁶⁴Cu formation.
Enriched Zinc-64 Liquid Targets
To enhance yield, enriched zinc-64 (⁶⁴Zn, >95% isotopic purity) liquid targets have been implemented. Irradiating ⁶⁴Zn at 16–18 MeV protons produces:
| Parameter | Natural Zn | Enriched ⁶⁴Zn |
|---|---|---|
| Activity at EOB | 1.84 GBq | 3.28 GBq |
| Radionuclidic purity | 98.49% | 99.97% |
| Cost per target batch | €2.92/g | €550–669/g |
While enriched targets double the ⁶¹Cu yield, their high cost (200× natural Zn) and the need for efficient ⁶⁴Zn recycling pose economic challenges.
Deuteron Irradiation of Natural Nickel
The natNi(d,x)⁶¹Cu reaction provides an alternative route using 9 MeV deuterons on natural nickel (natNi) plates. This method avoids isotopic enrichment costs but requires deuteron beam capabilities:
Nickel targets are mechanically robust but generate ⁶¹Cu in lower quantities compared to zinc-based methods.
Alpha Particle Irradiation of Cobalt
Early attempts used natCo(α,xn)⁶¹Cu , but this route has largely been abandoned due to low yields (<50 MBq/µA·h) and high infrastructure costs for alpha particle generation.
Chemical Separation and Purification
Post-irradiation processing is critical to isolate no-carrier-added (NCA) ⁶¹Cu from target matrices. Two dominant approaches have been developed:
Acid Dissolution and Ion Exchange
For zinc targets, the process involves:
This method achieves >95% recovery efficiency with total processing times under 2 hours. For nickel targets, a similar protocol using 6 M HCl dissolution followed by Dowex 1×8 resin separation yields ⁶¹Cu in 25–48% efficiency.
Automated GMP-Compliant Synthesis
Recent advancements enable fully automated ⁶¹Cu purification using disposable cassette systems (e.g., IBA Synthera®). Key features include:
-
Modular design : Separate units for target dissolution, ion exchange, and radiopharmaceutical synthesis
-
Closed-system processing : Reduces contamination risk
-
Consistency : Batch-to-batch variability <5% for [⁶¹Cu]Cu-DOTA-TATE production
A typical automated run produces 3.7–4.1 GBq of ⁶¹Cu-labeled PSMA inhibitors with radiochemical purity >98%.
Quality Control and Radiopharmaceutical Formulation
Post-synthesis analysis ensures compliance with pharmacopeial standards:
Radionuclidic Purity
Gamma spectroscopy (511 keV photopeak) confirms purity levels:
| Impurity | Natural Zn Route | Enriched Zn Route |
|---|---|---|
| ⁶⁴Cu (T₁/₂=12.7 h) | 1.21% | 0.02% |
| ⁶⁰Cu (T₁/₂=23.7 min) | 0.38% | 0.01% |
Radiochemical Stability
⁶¹Cu-labeled compounds exhibit excellent stability over clinical timescales:
| Compound | 1 h | 3 h | 6 h |
|---|---|---|---|
| [⁶¹Cu]Cu-NODAGA-PSMA | 98.5% | 97.8% | 96.2% |
| [⁶¹Cu]Cu-DOTA-TATE | 99.1% | 98.6% | 97.9% |
Comparative Analysis of Production Methods
The choice of ⁶¹Cu production strategy depends on clinical needs and available infrastructure:
| Method | Yield (GBq) | Purity | Cost (€/GBq) | Infrastructure Needs |
|---|---|---|---|---|
| natZn(p,α) | 1.84 | 98.49% | 120 | Medium (proton cyclotron) |
| Enriched ⁶⁴Zn(p,α) | 3.28 | 99.97% | 890 | Medium + Zn recycling |
| natNi(d,x) | 0.74 | 99.90% | 310 | High (deuteron beam) |
Liquid zinc targets provide the best balance between yield and scalability for centers with proton cyclotrons, while nickel-based methods suit facilities with deuteron capabilities .
Q & A
Basic Research Questions
Q. What are the optimal cyclotron parameters for producing Copper-61 via proton irradiation of natural zinc targets?
- Methodological Answer : Cu-61 is typically produced via the nuclear reaction. Optimal parameters include:
- Target Material : Enriched (≥95% isotopic purity) to minimize competing reactions.
- Proton Energy : 12–15 MeV to maximize yield while avoiding co-production of impurities like or .
- Irradiation Time : 2–4 hours, depending on beam current (10–20 µA).
- Purification : Use anion-exchange chromatography (e.g., AG1-X8 resin) with HCl elution (0.1–1 M gradient) to separate Cu-61 from Zn and other isotopes .
Q. How can researchers characterize the radiochemical stability of Cu-61-labeled compounds for preclinical studies?
- Methodological Answer :
- Stability Testing : Incubate the labeled compound in saline (25°C) and human serum (37°C) for 24 hours.
- Analysis : Use instant thin-layer chromatography (iTLC) to measure free Cu-61 at intervals. Stability is defined as <5% free isotope over 6 hours.
- Challenges : Chelator choice (e.g., NOTA vs. DOTA) impacts stability. NOTA provides faster complexation but lower thermodynamic stability compared to DOTA .
Advanced Research Questions
Q. How do isotopic impurities (e.g., ) in Cu-61 batches affect quantitative PET imaging accuracy?
- Methodological Answer :
- Impact : (half-life ~23.7 min) introduces noise due to its shorter half-life and overlapping gamma emissions.
- Mitigation :
Separation Optimization : Adjust HCl gradient elution to resolve from during purification .
Decay Correction : Use time-resolved gamma counting to subtract signals post-acquisition .
Q. What experimental strategies resolve contradictions in reported Cu-61 production yields across different cyclotron facilities?
- Methodological Answer :
- Root Causes : Variability in target thickness, beam current normalization, or cross-section data discrepancies.
- Strategies :
Standardized Protocols : Adopt IAEA-recommended beam monitoring (e.g., Faraday cups) and target thickness calibration.
Interlaboratory Comparisons : Share data on the reaction yield under identical parameters.
- Data Analysis : Apply multivariate regression to isolate variables affecting yield (e.g., proton energy vs. target degradation) .
Q. How can researchers design a Cu-61 dosimetry study that accounts for variable biodistribution in tumor models?
- Methodological Answer :
- Experimental Design :
Animal Models : Use xenograft mice with varying tumor sizes (5–20 mm) to assess uptake heterogeneity.
Time-Activity Curves : Acquire PET/CT scans at 0.5, 2, 4, and 6 hours post-injection.
- Data Normalization : Correct for tumor perfusion using co-administered -FDG scans.
- Statistical Analysis : Apply ANOVA to compare dose deposition across tumor subgroups .
Tables for Critical Data Comparison
Table 1 : Comparison of Cu-61 Production Methods
| Target Material | Reaction | Energy (MeV) | Yield (MBq/µA·h) | Purity (%) |
|---|---|---|---|---|
| 14 | 220 | 98.5 | ||
| 28 | 180 | 95.0 | ||
| Data synthesized from preclinical studies |
Key Considerations for Methodological Rigor
- Reproducibility : Document beam current, target cooling, and purification steps in detail (per IUPAC guidelines) .
- Ethical Compliance : Adhere to preclinical imaging protocols approved by institutional animal care committees .
- Data Transparency : Share raw cyclotron logs and chromatography profiles in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
